6-Amino-1-benciluracilo

Descripción general

Descripción

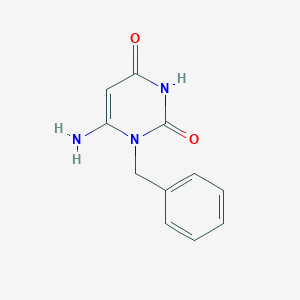

6-Amino-1-benzyluracil is a heterocyclic organic compound with the molecular formula C₁₁H₁₁N₃O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of an amino group at the 6th position and a benzyl group at the 1st position of the uracil ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Aplicaciones Científicas De Investigación

6-Amino-1-benzyluracil has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-benzyluracil typically involves the introduction of the benzyl group at the N-1 position of uracil, followed by the introduction of the amino group at the 6th position. One common method involves the reaction of 6-chlorouracil with benzylamine under nucleophilic substitution conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 6-Amino-1-benzyluracil may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-1-benzyluracil undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Mecanismo De Acción

The mechanism of action of 6-Amino-1-benzyluracil involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6th position and the benzyl group at the 1st position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it can interact with nucleic acids, affecting their structure and function.

Comparación Con Compuestos Similares

6-Amino-1-methyluracil: Similar structure but with a methyl group instead of a benzyl group.

6-Amino-1-phenyluracil: Similar structure but with a phenyl group instead of a benzyl group.

6-Amino-2-thiouracil: Contains a sulfur atom at the 2nd position instead of an oxygen atom.

Uniqueness: 6-Amino-1-benzyluracil is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable compound for drug development and biochemical research.

Actividad Biológica

6-Amino-1-benzyluracil is a synthetic compound derived from uracil, characterized by the presence of an amino group at the sixth position and a benzyl group at the first position. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research.

The synthesis of 6-amino-1-benzyluracil can be achieved through various methods, including the reaction of uracil derivatives with appropriate aldehydes under acidic conditions. This process typically involves the formation of an imine intermediate, which subsequently undergoes cyclization to yield the final product .

Biological Activity

The biological activity of 6-amino-1-benzyluracil has been primarily investigated in the context of its interaction with nucleic acids and its potential as an anticancer agent. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and liver cancer (HepG2 and Huh7) cells. The following table summarizes the IC50 values for 6-amino-1-benzyluracil and related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Amino-1-benzyluracil | A549 | 10.3 |

| 6-Amino-1-(4-chlorobenzyl)uracil | A549 | 12.2 |

| 6-Amino-2-thiouracil | A549 | 23.1 |

| 5-Fluorouracil | A549 | 15.0 |

These findings indicate that 6-amino-1-benzyluracil shows promising anticancer activity, comparable to established chemotherapeutics such as methotrexate .

The mechanism by which 6-amino-1-benzyluracil exerts its biological effects is believed to involve the inhibition of key enzymes implicated in cancer progression. Molecular docking studies have suggested that this compound has a high binding affinity for cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and proliferation. The binding free energy values indicate that it may effectively inhibit CDK2 activity, thus potentially halting tumor growth .

Case Studies and Research Findings

Recent research has focused on developing derivatives of 6-amino-1-benzyluracil to enhance its biological activity. For instance, derivatives with modifications at the benzyl position have shown improved cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values lower than those of standard treatments, indicating their potential as more effective therapeutic agents .

Additionally, a comparative analysis with structurally similar compounds such as 5-fluorouracil revealed that while both compounds are effective against cancer cells, 6-amino-1-benzyluracil may offer advantages in terms of selectivity and reduced side effects.

Propiedades

IUPAC Name |

6-amino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKJOZVQZBJSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290717 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-11-7 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41862-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-Amino-1-benzyluracil in the synthesis of potentially anticancer compounds?

A1: 6-Amino-1-benzyluracil serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly pyrido[2,3-d]pyrimidine derivatives. [] The research highlights its use in a one-pot, three-component reaction with different aromatic aldehydes and ethyl acetoacetate to create ethyl 5-arylpyridopyrimidine-6-carboxylates. [] These newly synthesized compounds demonstrated promising anticancer activity against the lung cancer cell line A549. []

Q2: How were the synthesized compounds characterized, and were any computational studies performed to understand their potential anticancer mechanisms?

A2: Researchers characterized the synthesized compounds using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis. [] To further investigate their potential anticancer mechanisms, a molecular docking study was conducted. [] This study explored the interactions of the synthesized compounds with proteins known to play crucial roles in cancer progression, particularly lung cancer. [] The results indicated that several compounds, including some derived from 6-Amino-1-benzyluracil, exhibited strong binding affinities to target proteins such as CDK2, Jak2, and DHFR. [] These findings suggest the potential of these compounds as chemotherapeutic agents, warranting further investigation.

Q3: Are there other synthetic applications for 6-Amino-1-benzyluracil beyond anticancer research?

A3: While the provided research focuses on the anticancer potential of compounds derived from 6-Amino-1-benzyluracil, it can also act as a precursor in synthesizing other biologically active compounds. For instance, it can be used to create methylenebis(2-thiouracils), tricyclic pyrimidines, and 6-alkylthiopurine-2-ones, which exhibit antiviral and antimicrobial properties. [] This highlights the versatility of 6-Amino-1-benzyluracil as a building block in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.